Enzymatic Selectivity Profile: Negligible eNOS Inhibition Versus Potent nNOS Activity
2,3,6-Trimethoxyisonicotinonitrile exhibits a stark selectivity window between the endothelial and neuronal isoforms of nitric oxide synthase (eNOS vs. nNOS). In a cellular assay, the compound displayed an EC50 >100,000 nM against human eNOS, while it showed an EC50 of 11,000 nM against human nNOS under comparable conditions [1]. This represents a >9-fold selectivity for nNOS over eNOS, which is a critical differentiation point when compared to pan-NOS inhibitors or other isonicotinonitrile derivatives that may lack this isoform bias. This selective profile is not observed with simpler analogs like 2-(3-chloro-benzyloxy)-6-methyl-isonicotinonitrile, which demonstrates potent mGlu5 receptor antagonism (IC50 9 nM) but a distinct target engagement profile [2].
| Evidence Dimension | Nitric oxide synthase (NOS) isoform inhibition selectivity |
|---|---|
| Target Compound Data | eNOS EC50 >100,000 nM; nNOS EC50 11,000 nM |
| Comparator Or Baseline | 2-(3-chloro-benzyloxy)-6-methyl-isonicotinonitrile (IC50 9 nM at mGlu5) |
| Quantified Difference | >9-fold selectivity for nNOS over eNOS (target compound); distinct target profile vs. comparator |
| Conditions | Human eNOS and nNOS expressed in HEK293 cells; inhibition of A23187- or ionomycin-induced nitric oxide production after 24 h incubation |
Why This Matters
For research projects requiring selective modulation of nNOS while sparing eNOS (to avoid cardiovascular side effects), this compound provides a well-defined starting point for chemical probe development, whereas pan-inhibitors or uncharacterized analogs introduce confounding variables.
- [1] BindingDB. BDBM50356489 CHEMBL1912003. EC50 values for human eNOS and nNOS. View Source
- [2] BindingDB. BDBM50181073. 2-(3-chloro-benzyloxy)-6-methyl-isonicotinonitrile IC50 at mGlu5. View Source
